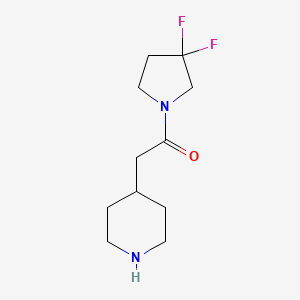

1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Übersicht

Beschreibung

1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 3,3-Difluoropyrrolidin-2-yl-2-piperidin-4-yl-ethan-1-one or DF-PEPE, is a small molecule compound with a wide range of applications in the scientific research field. It has been used as a ligand in the synthesis of various other compounds, and as a tool in biochemistry and physiology applications.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of a dipeptidyl peptidase IV inhibitor, structurally related to 1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles across different species. The compound exhibited rapid absorption and was primarily metabolized via hydroxylation and amide hydrolysis, with significant renal clearance (Sharma et al., 2012).

Wound Healing Potential

Derivatives of a similar structural framework demonstrated significant in vivo wound-healing activity. The study highlighted the importance of certain functional groups in enhancing wound healing, suggesting potential applications in therapeutic treatments for wounds (Vinaya et al., 2009).

Neuroinflammation Imaging

A novel compound designed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R) exhibited binding affinity and specificity, suggesting its application in neuroinflammation imaging related to neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).

Anticonvulsant Activity

Research on 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents showed promising results in acute models of seizures. These findings indicate potential applications in the development of new treatments for epilepsy (Rybka et al., 2017).

Antidepressant-Like Effects

A study on new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives assessed their antidepressant-like effects using the forced swimming test. The results suggested that certain compounds significantly reduced immobility behavior, indicating potential antidepressant properties (Köksal & Bilge, 2007).

Treatment-Resistant Depression

Preclinical characterization of BMS-986169, a novel glutamate N-Methyl-D-Aspartate 2B receptor negative allosteric modulator, showed potential for treatment-resistant depression. The compound demonstrated high binding affinity, selective inhibition of receptor function, and promising effects in behavioral models of depression without inducing ketamine-like side effects (Bristow et al., 2017).

Eigenschaften

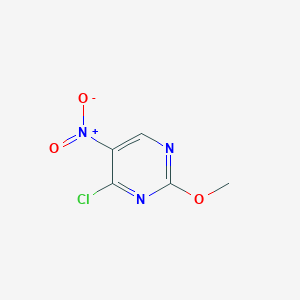

IUPAC Name |

1-(3,3-difluoropyrrolidin-1-yl)-2-piperidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(8-11)10(16)7-9-1-4-14-5-2-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOFOHHMRSPPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

amine hydrochloride](/img/structure/B1459529.png)